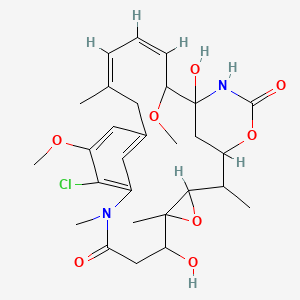![molecular formula C20H17N5O2S2 B1242803 4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1242803.png)
4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[(1-phenyl-3-thiophen-2-yl-4-pyrazolyl)methylidene]hydrazinyl]benzenesulfonamide is a ring assembly and a member of pyrazoles.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Compounds similar to the chemical have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Notably, compounds with similar structures were recognized by their analytical and spectral studies (Sarvaiya, Gulati, & Patel, 2019).
Antitumor and Anticancer Activity
- Novel derivatives containing a biologically active pyrazole moiety were synthesized and evaluated for antitumor activity. One of the compounds demonstrated effectiveness exceeding the reference drug, doxorubicin, indicating a potential role in cancer treatment (Alqasoumi et al., 2009).
- Another series of compounds with a similar structure were synthesized and demonstrated cytotoxic activities, indicating potential for further anti-tumor activity studies. Additionally, these compounds exhibited strong inhibition of human cytosolic isoforms, important for further pharmacological exploration (Gul et al., 2016).
Anti-inflammatory Activity
- Certain novel compounds derived from this chemical were found to exhibit significant anti-inflammatory activity, with some showing greater in vivo anti-inflammatory activities compared to the reference drug celecoxib, and demonstrating minimal or no ulcerogenic effect (Mustafa et al., 2016).
Photochemical Properties for Photodynamic Therapy
- Newly synthesized derivatives were explored for their photochemical properties, indicating their potential application in photodynamic therapy for the treatment of cancer. These compounds were found to have good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
- A study synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and examined their inhibitory effects on carbonic anhydrase. The compounds demonstrated potent inhibition of cytosolic human carbonic anhydrase I and II, indicating potential for therapeutic applications in conditions where inhibition of this enzyme is desired (Gul et al., 2016).
Eigenschaften
Produktname |
4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide |
|---|---|
Molekularformel |
C20H17N5O2S2 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide |
InChI |
InChI=1S/C20H17N5O2S2/c21-29(26,27)18-10-8-16(9-11-18)23-22-13-15-14-25(17-5-2-1-3-6-17)24-20(15)19-7-4-12-28-19/h1-14,23H,(H2,21,26,27)/b22-13+ |
InChI-Schlüssel |
FIUOGNMGXXVDTP-LPYMAVHISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=N/NC4=CC=C(C=C4)S(=O)(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=NNC4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



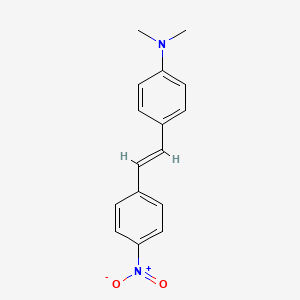
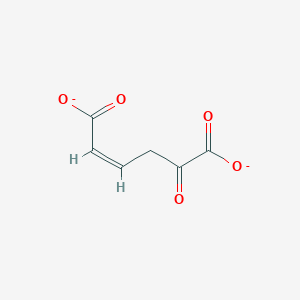
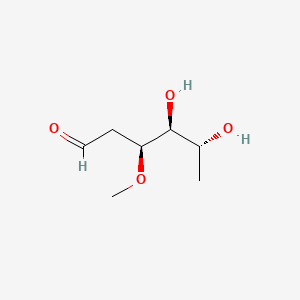
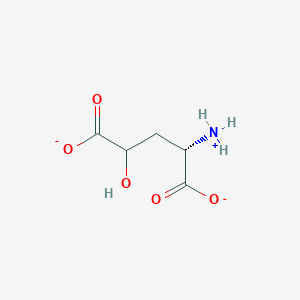
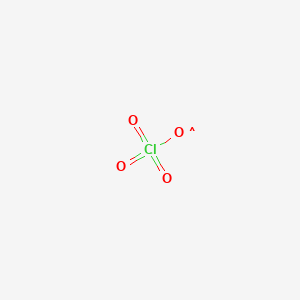
![2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B1242727.png)
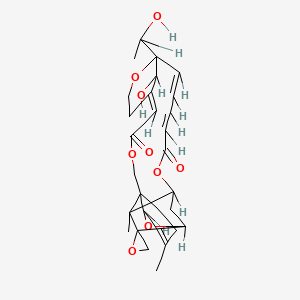
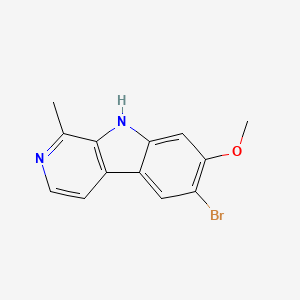
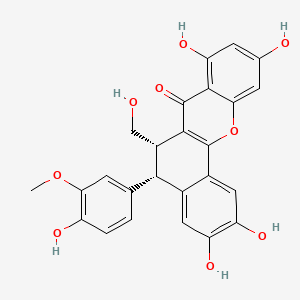
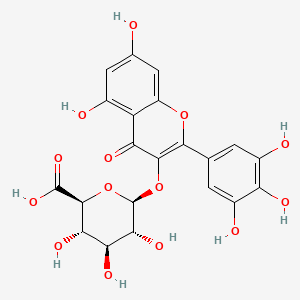
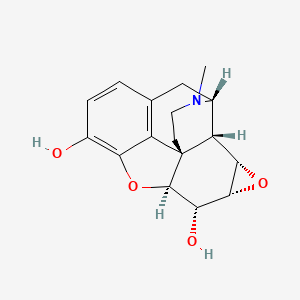
![[(E)-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethylideneamino] 4-(trifluoromethyl)benzoate](/img/structure/B1242737.png)
![[(5Z,8Z,13E)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1242740.png)
